molecular formula C10H12O3 B1342813 4-Ethoxy-2-methylbenzoic acid CAS No. 103323-97-3

4-Ethoxy-2-methylbenzoic acid

Cat. No. B1342813
CAS RN: 103323-97-3
M. Wt: 180.2 g/mol
InChI Key: NPJNAEZUNKBQET-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methylbenzoic acid is a chemical compound that is structurally related to various benzoic acid derivatives. While the provided papers do not directly discuss 4-ethoxy-2-methylbenzoic acid, they do provide insights into similar compounds and their chemical behaviors, which can be extrapolated to understand the properties and potential applications of 4-ethoxy-2-methylbenzoic acid.

Synthesis Analysis

The synthesis of related compounds often involves the functionalization of benzoic acid derivatives. For instance, the synthesis of quinazolinone derivatives from 2-ethoxy-(4H)-3,1-benzoxazin-4-one involves reactions with nitrogen nucleophiles, suggesting that similar strategies could be employed for synthesizing derivatives of 4-ethoxy-2-methylbenzoic acid . Additionally, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid from 4-amino-2-hydroxybenzoic acid through a series of reactions including methylation, thiocyanation, ethylation, and oxidation indicates a multi-step process that could be adapted for the synthesis of 4-ethoxy-2-methylbenzoic acid derivatives .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be elucidated using various spectroscopic techniques. For example, the structure of methyl 4-hydroxybenzoate was determined using single crystal X-ray diffraction, and Hirshfeld surface analysis was used to understand intermolecular interactions . These techniques could similarly be applied to determine the molecular structure of 4-ethoxy-2-methylbenzoic acid and to analyze its intermolecular interactions.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives with various nucleophiles can lead to the formation of a wide range of products. The study of 2-ethoxy-(4H)-3,1-benzoxazin-4-one's reactivity with nitrogen and sulfur nucleophiles provides insights into the types of chemical reactions that 4-ethoxy-2-methylbenzoic acid might undergo . Additionally, the synthesis of 4-(2-ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester demonstrates the potential for creating ester derivatives of benzoic acid compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be characterized through experimental and computational methods. For instance, the study of methyl 4-hydroxybenzoate included computational calculations using Hartree Fock and Density Functional Theory to correlate with experimental data . Similarly, the antioxidant activity, spectroscopic properties, and thermodynamic characteristics of 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate were investigated both theoretically and experimentally . These approaches could be used to determine the physical and chemical properties of 4-ethoxy-2-methylbenzoic acid.

Relevant Case Studies

A relevant case study involving a structurally related compound, 4-ethoxybenzoic acid, demonstrated its potential as an anti-pathogenic and anti-biofilm agent against Staphylococcus aureus. The study showed that 4-ethoxybenzoic acid could inhibit biofilm formation and potentiate the biofilm sensitivity to vancomycin, indicating its potential use in medical applications . This suggests that 4-ethoxy-2-methylbenzoic acid could also possess similar bioactive properties, warranting further investigation.

Scientific Research Applications

Synthesis and Chemical Applications

4-Ethoxy-2-methylbenzoic acid and its derivatives are significant in the field of chemical synthesis and have various applications. For example, Salman et al. (2002) describe an efficient synthesis method for a key intermediate used in the preparation of repaglinide, an oral hypoglycemic agent, from a related compound, 2-hydroxy-4-methylbenzoic acid (Salman et al., 2002). Additionally, the compound has been explored for its potential in the synthesis of new classes of dopants for polyaniline, a conductive polymer, as reported by Amarnath and Palaniappan (2005), enhancing its electrical properties (Amarnath & Palaniappan, 2005).

Biological and Pharmaceutical Research

In the realm of biological and pharmaceutical research, derivatives of 4-Ethoxy-2-methylbenzoic acid have shown significant promise. Rogers et al. (1964) demonstrated the anticoccidial activity of 4-amino-2-ethoxybenzoic acid, indicating its potential in treating parasitic infections (Rogers et al., 1964). Additionally, the exploration of biaryl carboxylic acids as proton shuttles for the selective functionalization of indole C-H bonds by Pi et al. (2018) suggests its utility in developing new chemical entities for pharmaceutical applications (Pi et al., 2018).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

4-ethoxy-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-8-4-5-9(10(11)12)7(2)6-8/h4-6H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJNAEZUNKBQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901611
Record name NoName_744
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70901611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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